molecular formula C16H16F3N3O4S B12197115 (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12197115
M. Wt: 403.4 g/mol
InChI Key: WDTKDFSGSCRBIN-UHFFFAOYSA-N
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Description

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a trifluoromethoxyphenyl group, and a dihydropyrazolone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the dioxidotetrahydrothiophenyl group, followed by the introduction of the trifluoromethoxyphenyl group. The final step involves the formation of the dihydropyrazolone core through a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The nitro group in the trifluoromethoxyphenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular pathways. The dioxidotetrahydrothiophenyl group and trifluoromethoxyphenyl group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Compared to other similar compounds, (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups. Similar compounds include:

    (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(methoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its reactivity and interactions.

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C16H16F3N3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C16H16F3N3O4S/c1-10-14(15(23)22(21-10)12-6-7-27(24,25)9-12)8-20-11-2-4-13(5-3-11)26-16(17,18)19/h2-5,8,12,21H,6-7,9H2,1H3

InChI Key

WDTKDFSGSCRBIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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